molecular formula C14H17N5O2 B11435539 ethyl [4-carbamoyl-1-(2-methylbenzyl)-1H-1,2,3-triazol-5-yl]imidoformate

ethyl [4-carbamoyl-1-(2-methylbenzyl)-1H-1,2,3-triazol-5-yl]imidoformate

Cat. No.: B11435539
M. Wt: 287.32 g/mol
InChI Key: BLCNTSLMMBFXJK-CXUHLZMHSA-N
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Description

(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) is a synthetic organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the carbamoyl and carboximidate groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE): is compared with other triazole derivatives such as:

Uniqueness

The uniqueness of (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-METHYLPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

ethyl (1E)-N-[5-carbamoyl-3-[(2-methylphenyl)methyl]triazol-4-yl]methanimidate

InChI

InChI=1S/C14H17N5O2/c1-3-21-9-16-14-12(13(15)20)17-18-19(14)8-11-7-5-4-6-10(11)2/h4-7,9H,3,8H2,1-2H3,(H2,15,20)/b16-9+

InChI Key

BLCNTSLMMBFXJK-CXUHLZMHSA-N

Isomeric SMILES

CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2C)C(=O)N

Canonical SMILES

CCOC=NC1=C(N=NN1CC2=CC=CC=C2C)C(=O)N

Origin of Product

United States

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